molecular formula C13H8FNO4 B5668121 4-fluorophenyl 4-nitrobenzoate CAS No. 347-82-0

4-fluorophenyl 4-nitrobenzoate

Cat. No. B5668121
CAS RN: 347-82-0
M. Wt: 261.20 g/mol
InChI Key: ZXPHTVYWTQJABV-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Fluorophenyl 4-nitrobenzoate's synthesis involves multistep chemical reactions, starting from commercially available building blocks. Key methods include the Friedel-Crafts acylation, nucleophilic aromatic substitution, and nitration reactions. These procedures enable the introduction of fluorophenyl and nitrobenzoate functional groups into the compound, resulting in its final structure. One approach involves the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a starting material, demonstrating its versatility in heterocyclic oriented synthesis (HOS) for generating various nitrogenous cycles (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-fluorophenyl 4-nitrobenzoate and related compounds has been elucidated using X-ray crystallography and spectroscopic techniques. These studies reveal detailed insights into the compound's geometry, including bond lengths, angles, and conformational preferences. For instance, the analysis of related esters shows intramolecular N-H...O hydrogen bonding and electronic polarization in the nitrated aryl ring, highlighting the impact of substituents on molecular structure (Cortés et al., 2013).

Chemical Reactions and Properties

4-Fluorophenyl 4-nitrobenzoate undergoes various chemical reactions, reflecting its reactivity and functional group interplay. These reactions include nucleophilic substitution, where the nitro group and fluorine atom play critical roles in determining reactivity and selectivity. Studies on related compounds, such as S-4-nitrophenyl 4-X-substituted thiobenzoates, provide insight into the mechanistic aspects of these reactions, including the formation of zwitterionic intermediates and the influence of electronic effects on reaction rates (Castro et al., 2003).

Physical Properties Analysis

The physical properties of 4-fluorophenyl 4-nitrobenzoate, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in various domains. These properties are influenced by the molecular structure and intermolecular interactions present in the solid state. For example, the crystal packing and hydrogen bonding patterns of related compounds can significantly affect their physical characteristics, as seen in the crystallographic studies of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-fluorophenyl 4-nitrobenzoate, including acidity, basicity, redox behavior, and reactivity towards various reagents, are defined by its functional groups. Investigations into related nitronyl nitroxides have provided insights into the effects of fluorination on redox potentials and acidity, demonstrating the role of electronic and steric factors in modulating these properties (Tretyakov et al., 2022).

Mechanism of Action

The mechanism of action of 4-fluorophenyl 4-nitrobenzoate is not explicitly mentioned in the available resources. However, related compounds such as 4-nitrobenzoate have been studied. For instance, 4-nitrobenzoate has been found to enhance the binding of insulin to adipocytes .

Safety and Hazards

Specific safety and hazard information for 4-fluorophenyl 4-nitrobenzoate is not available in the retrieved resources. However, related compounds such as 4-fluorophenol are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of 4-fluorophenyl 4-nitrobenzoate are not explicitly mentioned in the available resources. However, it’s worth noting that nitroaromatic compounds like 4-nitrobenzoate are of interest in the field of bioremediation . Further research could explore the potential applications of 4-fluorophenyl 4-nitrobenzoate in similar areas.

properties

IUPAC Name

(4-fluorophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPHTVYWTQJABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284901
Record name Phenol, 4-fluoro-, 1-(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

347-82-0
Record name Phenol, 4-fluoro-, 1-(4-nitrobenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-fluoro-, 1-(4-nitrobenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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